3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Overview
Description
“3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.29 g/mol . The IUPAC name for this compound is 3-(2-nitro-1-phenylethyl)-1H-indole .
Synthesis Analysis
A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C has been reported . The starting materials can be easily prepared by the reaction of substituted ketones and nitroalkenes .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 . The Canonical SMILES string is C1=CC=C(C=C1)C(CN+[O-])C2=CNC3=CC=CC=C32 .Chemical Reactions Analysis
The synthesis involves the treatment of 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives with H2 as a hydrogen donor in the presence of 10 mol % Pd/C . Subsequently, the exchange of H2 with CH2=CH2 as a hydrogen acceptor affords a variety of 3-substituted indoles in high yields . The formation of intermediate nitrones is essential for a smooth reaction .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 61.6 Ų . The compound has a heavy atom count of 20 .Scientific Research Applications
Field: Organic Chemistry
- Application : Synthesis of indolyl-nitroalkane derivatives .
- Method : The synthesis of these compounds is catalyzed by N-bromosuccinimide. The method involves the reaction of different β-nitrostyrenes with various substituted indoles .
- Results : This method resulted in good yields of indolyl-nitroalkanes. These compounds are important because the indole nucleus is one of the most ubiquitous scaffolds found in natural products, pharmaceuticals, functional materials, and agrochemicals .
Field: Medicinal Chemistry
- Application : Development of pharmaceuticals .
- Method : Indole derivatives are synthesized and tested for various biological activities. For example, the hapalindole alkaloids, which exhibit significant antibacterial and antimycotic activity .
- Results : Several indole derivatives that occur in nature possess pharmacological activity .
properties
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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